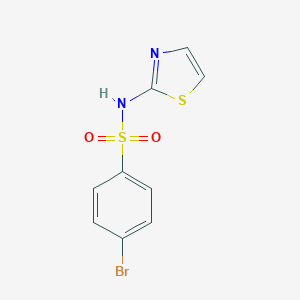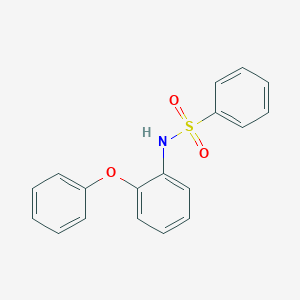
N-(2-phenoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)benzenesulfonamide, also known as BP-1, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in the field of scientific research as a tool for studying the mechanism of action of various biological processes. BP-1 is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane.
Mecanismo De Acción
N-(2-phenoxyphenyl)benzenesulfonamide works by binding to a specific site on a protein or DNA molecule, which allows researchers to study the interaction between the two molecules. The binding of this compound to a protein or DNA molecule can be detected using various techniques such as UV-visible spectroscopy and mass spectrometry.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have estrogenic activity, which may have implications for its use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in scientific research. It is a relatively small molecule that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions. However, there are also limitations to its use. This compound has been shown to have some toxicity in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-phenoxyphenyl)benzenesulfonamide. One area of interest is the development of new photoaffinity labeling techniques using this compound. Another area of interest is the study of the estrogenic activity of this compound and its implications for human health. Additionally, there is potential for the development of new drugs based on the structure of this compound.
Métodos De Síntesis
N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-phenoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-phenoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying the mechanism of action of various biological processes. It is commonly used as a photoaffinity label for studying the binding of ligands to proteins. This compound has also been used as a probe for studying the interaction of proteins with DNA.
Propiedades
Número CAS |
106149-16-0 |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
Clave InChI |
NSQSLUMQTFSUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
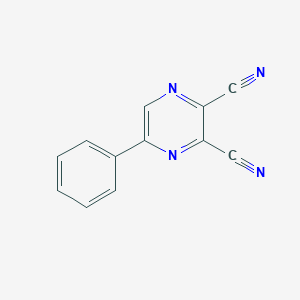
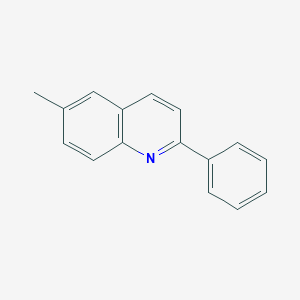

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
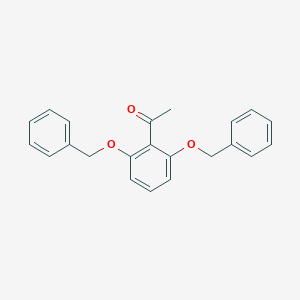

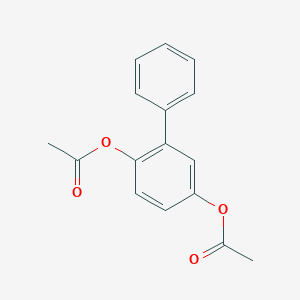
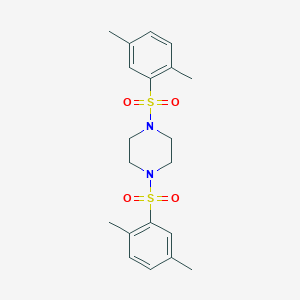
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)


